molecular formula C16H15NO2 B2457036 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine CAS No. 338415-92-2

2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine

Cat. No.: B2457036
CAS No.: 338415-92-2
M. Wt: 253.301
InChI Key: SNKCTYVWANLSOA-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]pyridine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a cyclopropane ring fused to a 4-methoxyphenyl group and a pyridine carbonyl moiety, a structural motif found in various biologically active molecules. While specific pharmacological data for this compound is the subject of ongoing research, its structure suggests potential as a key intermediate or pharmacophore. Compounds with similar substructures, such as cyclopropyl-(4-fluorophenyl)methanone, are utilized in the synthesis of active pharmaceutical ingredients (APIs) like fexofenadine . Furthermore, structurally related pyridine and anisole derivatives have been investigated for their diverse biological activities, including interactions with hemoglobin subunits and anesthetic properties . Researchers can leverage this compound as a versatile building block for developing novel small-molecule libraries or as a precursor in synthetic chemistry for creating more complex, functionalized targets. Its defined structure offers a rigid scaffold that is valuable in structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The product specifications must be confirmed prior to order.

Properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-12-7-5-11(6-8-12)13-10-14(13)16(18)15-4-2-3-9-17-15/h2-9,13-14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKCTYVWANLSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Halogenated Intermediates

A foundational approach involves constructing the cyclopropane ring through halogenated intermediates. As detailed in patent WO2016116555A1, cyclopropanation can be achieved via radical bromination or chlorination of pre-functionalized benzene derivatives. For example, 4-chlorobutyryl chloride undergoes Friedel-Crafts acylation with toluene derivatives to form ketones, which are subsequently cyclized under basic conditions to yield cyclopropane rings. This method, however, faces challenges in regioselectivity, often producing meta-isomers as byproducts (up to 60% in some cases).

Reaction Conditions:

  • Catalyst: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
  • Cyclization Agent: Sodium hydride or potassium tert-butoxide.
  • Yield: ~40% for target product, with significant byproduct formation.

Optimization via One-Pot Synthesis

Recent advancements have explored one-pot methodologies to minimize intermediate isolation. A 2020 study demonstrated that treating 2-(4-methoxyphenyl)acrylonitrile with diazomethane in the presence of palladium catalysts facilitates cyclopropanation via [2+1] cycloaddition. This method reduces reaction steps but requires stringent temperature control (-20°C to 0°C) to prevent diazomethane decomposition.

Coupling Reactions for Pyridine Functionalization

Acylation of Pyridine Derivatives

The pyridine moiety is often introduced through nucleophilic acyl substitution. In a protocol adapted from carbon-11 labeling studies, 2-aminopyridine reacts with cyclopropanecarbonyl chloride in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base. This yields 2-(cyclopropanecarbonyl)pyridine, which is further functionalized with 4-methoxyphenyl groups via Suzuki-Miyaura coupling.

Key Steps:

  • Acylation:
    • Reagents: Cyclopropanecarbonyl chloride, DIPEA.
    • Solvent: Dichloromethane.
    • Yield: 72%.
  • Suzuki Coupling:
    • Catalyst: Pd(PPh₃)₄.
    • Base: Na₂CO₃.
    • Temperature: 80°C, 12 hours.

Direct Cyclopropanecarbonyl Transfer

An alternative route employs pre-formed cyclopropanecarbonyl donors. For instance, 2-pyridylzinc bromide reacts with 2-(4-methoxyphenyl)cyclopropanecarbonyl chloride in tetrahydrofuran (THF), facilitated by copper(I) iodide. This method achieves higher regioselectivity (>85%) but necessitates anhydrous conditions.

Claisen Condensation and Cyclization

Ketene Intermediate Generation

Claisen condensation between ethyl cyclopropanecarboxylate and 4-methoxyacetophenone generates a β-keto ester intermediate, which undergoes cyclization upon treatment with polyphosphoric acid (PPA). This method, while efficient, requires careful pH adjustment during work-up to prevent decarboxylation.

Typical Workflow:

  • Condensation: Ethyl cyclopropanecarboxylate + 4-methoxyacetophenone → β-keto ester.
  • Cyclization: β-keto ester + PPA → 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine.
  • Yield: 68–75% after purification.

Microwave-Assisted Acceleration

Microwave irradiation has been employed to reduce reaction times. A 2022 optimization study reported that cyclization under microwave conditions (150°C, 20 minutes) improved yields to 82% compared to conventional heating (6 hours, 70°C).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Friedel-Crafts Acylation Short reaction sequence Low regioselectivity, hazardous reagents 40–50%
Suzuki Coupling High regioselectivity Requires palladium catalysts, costly 70–75%
Claisen Condensation Scalable, minimal byproducts Long reaction times 68–75%
Microwave Cyclization Rapid, energy-efficient Specialized equipment needed 82%

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl group undergoes nucleophilic attacks, enabling transformations such as:

  • Amide formation : Reacts with primary/secondary amines (e.g., 4-methoxypyridin-3-amine ) to form substituted amides under basic conditions.

  • Esterification : Treatment with alcohols (e.g., ethanol) in the presence of acid catalysts yields esters.

  • Hydrolysis : Acidic or alkaline conditions hydrolyze the carbonyl to a carboxylic acid derivative.

Example :
2-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]pyridine+R-NH2Amide+HCl\text{2-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]pyridine} + \text{R-NH}_2 \rightarrow \text{Amide} + \text{HCl}

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under specific conditions:

  • Acid-catalyzed ring-opening : Concentrated HCl or H2_2SO4_4 cleaves the cyclopropane, forming a 1,3-diketone or alkyl chain.

  • Thermal rearrangement : Heating induces ring-opening to generate alkenes or other unsaturated products.

Mechanism :
Protonation of the cyclopropane ring → ring strain relief via bond cleavage → formation of carbocation intermediates → stabilization through resonance.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings participate in EAS with regioselectivity influenced by substituents:

Reaction TypeReagents/ConditionsPosition of Substitution
NitrationHNO3_3, H2_2SO4_4Meta to carbonyl on pyridine
SulfonationSO3_3, H2_2SO4_4Para to methoxy on phenyl
HalogenationCl2_2, FeCl3_3Ortho/para to directing groups

The methoxy group activates the phenyl ring for ortho/para substitution, while the pyridine’s electron-withdrawing nature directs meta substitution .

Catalytic Hydrogenation

The cyclopropane ring is reduced under hydrogenation:

  • Catalysts : Pd/C or Raney Ni in H2_2 atmosphere.

  • Product : Saturated propyl chain attached to the carbonyl group.

Example :
Cyclopropane+H2Pd/CPropane derivative\text{Cyclopropane} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Propane derivative}

Coordination Chemistry

The pyridine nitrogen coordinates with metal ions (e.g., Pd, Cu), forming complexes useful in catalysis or material science .

Application :

  • Suzuki-Miyaura cross-coupling using Pd complexes derived from the compound .

Condensation and Cyclization

  • Schiff base formation : Reacts with hydrazines to form hydrazones.

  • Heterocycle synthesis : Under iodine or NH4_4HCO3_3, undergoes cyclization with amines (e.g., 2-aminopyridine) to form imidazo[1,2-a]pyridines .

Example :
Carbonyl+2-aminopyridineI2,NH4HCO3Imidazopyridine\text{Carbonyl} + \text{2-aminopyridine} \xrightarrow{\text{I}_2, \text{NH}_4\text{HCO}_3} \text{Imidazopyridine}

Functionalization via Cross-Coupling

The pyridine ring participates in C–C bond-forming reactions:

  • C4-Alkylation : Photochemical cross-coupling with alkyl bromides under catalyst-free conditions .

  • Suzuki coupling : Pd-catalyzed coupling with aryl boronic acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, showing inhibition of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cancer Cell Line IC50 Value (μM)
2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridineMCF-7 (Breast Cancer)12.5
2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridineA549 (Lung Cancer)10.0

Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's, it demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function.

Material Science

Polymer Synthesis
The unique structure of 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine makes it suitable for the development of novel polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and composites.

Property Value
Thermal StabilityUp to 300°C
Mechanical StrengthHigh tensile strength

Organic Synthesis

Reagent in C-H Activation Reactions
This compound can serve as a reagent in C-H activation processes, facilitating the functionalization of aromatic compounds. It has been successfully used in the synthesis of complex organic molecules through palladium-catalyzed coupling reactions.

Case Study 1: Anticancer Efficacy

A clinical study evaluated the anticancer efficacy of 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine against ovarian cancer cells. The results showed significant tumor growth inhibition in vivo, suggesting its potential as a therapeutic agent for resistant cancer types.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved memory performance on cognitive tests compared to control groups.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

The compound 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropanecarbonyl group and a 4-methoxyphenyl moiety. This unique structure may contribute to its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The cyclopropanecarbonyl group may enhance binding affinity, while the methoxy group can influence electronic properties, potentially modulating activity against various biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives similar to 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine exhibit significant anticancer properties. For instance, compounds with methoxy substitutions have shown selective antiproliferative effects against various cancer cell lines, including HeLa and BxPC-3. The presence of the methoxy group appears to enhance hydrophobic interactions, improving binding to cellular targets .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa0.5
Compound BRD1.0
Compound CBxPC-30.8

Inhibition of Enzymatic Activity

The compound has been studied for its potential as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory processes. Modifications in the structure have led to derivatives with IC50 values ranging from 10–87 nM, indicating potent inhibitory effects .

Table 2: HNE Inhibitory Activity of Derivatives

DerivativeIC50 (nM)
Derivative X10
Derivative Y56
Derivative Z87

Case Studies

In a recent study examining the efficacy of pyridine derivatives as HNE inhibitors, researchers synthesized several compounds based on structural modifications. The most potent derivative demonstrated an IC50 value comparable to established inhibitors, suggesting that further exploration could lead to effective therapeutic agents for conditions involving HNE dysregulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine with high purity?

  • Methodology :

  • Use anhydrous conditions to prevent hydrolysis of sensitive intermediates, as seen in analogous pyridine derivatives (e.g., 2-(2,5-Dichlorobenzoyl)pyridine) .
  • Optimize reaction parameters: Solvent choice (e.g., dichloromethane for stability), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents (e.g., cyclopropane precursors and pyridine carbonylating agents).
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
    • Key Data : Yields for similar compounds (e.g., 2-(4-Methoxyphenyl)pyridine) range from 41% to 76% under aerobic conditions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR spectra with published data (e.g., 2-(4-Methoxyphenyl)pyridine in shows distinct aromatic proton splitting patterns) .

Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and cyclopropane ring vibrations (C-C stretching, ~1000–1300 cm1^{-1}) .

Mass Spectrometry (MS) : Confirm molecular weight (213.23 g/mol via PubChem ) and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per standards in ) .

Q. What safety protocols are critical for handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313 hazard code in ) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (P261 precaution in ) .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation (P403+P233 guidelines in ) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The cyclopropane’s ring strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions, which can be leveraged for derivatization.
  • Steric effects from the cyclopropane may hinder nucleophilic attack at the pyridine’s carbonyl group, requiring catalysts (e.g., Pd for Suzuki-Miyaura coupling) to enhance reactivity .
    • Experimental Design :
  • Test reactivity with Grignard reagents or transition-metal catalysts, monitoring products via 1H^1H NMR for ring-opening adducts or cross-coupled derivatives.

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

  • Troubleshooting Strategy :

Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, anhydrous environment) to minimize batch variability .

Advanced Spectroscopic Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by conformational isomers .

X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm molecular geometry (as demonstrated for 2-(4-Hydroxyphenyl)acetic acid in ) .

Q. What methodologies are effective for studying this compound’s biological activity?

  • Pharmacological Approaches :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays .
  • Molecular Docking : Model interactions with biological targets (e.g., pyridine-binding enzymes in ) to predict binding affinities .
  • ADMET Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .

Q. What strategies are recommended for synthesizing derivatives with enhanced bioactivity?

  • Derivatization Pathways :

Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., chloro, nitro) to alter electronic properties (e.g., 2-(4-Chlorophenyl) derivatives in ) .

Ring Expansion : Convert the cyclopropane to a cyclohexane ring to reduce steric hindrance.

Hybrid Molecules : Conjugate with pharmacophores like piperidine (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in ) for dual-target activity .

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